![molecular formula C10H7ClO2 B6380616 3-Chloro-5-(furan-2-yl)phenol, 95% CAS No. 1261979-65-0](/img/structure/B6380616.png)
3-Chloro-5-(furan-2-yl)phenol, 95%
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Overview
Description
3-Chloro-5-(furan-2-yl)phenol, 95% (3-CF) is an organic compound that is widely used for a variety of scientific research applications. It is a type of phenolic compound that has a variety of properties that make it suitable for use in a variety of laboratory experiments. This article will discuss the synthesis method of 3-CF, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Scientific Research Applications
3-Chloro-5-(furan-2-yl)phenol, 95% is used in a variety of scientific research applications, including the study of enzyme kinetics, the study of drug metabolism, and the study of protein-protein interactions. It has also been used in the study of the effects of oxidation on proteins, and as a marker for the study of metabolic pathways.
Mechanism of Action
3-Chloro-5-(furan-2-yl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
3-Chloro-5-(furan-2-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to affect the metabolism of certain drugs. It has also been shown to affect the expression of certain genes, as well as to affect the activity of certain proteins.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(furan-2-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a relatively low toxicity. However, its use in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The future directions for the use of 3-Chloro-5-(furan-2-yl)phenol, 95% in scientific research are numerous. It could be used in the study of drug metabolism, the study of enzyme kinetics, the study of protein-protein interactions, and the study of the effects of oxidation on proteins. It could also be used in the study of the effects of environmental toxins on proteins, and in the study of the effects of oxidative stress on proteins. Additionally, it could be used to study the effects of mutations on proteins, and to study the effects of gene expression on proteins. Finally, it could be used to study the effects of drugs on proteins, and to study the effects of post-translational modifications on proteins.
Synthesis Methods
3-Chloro-5-(furan-2-yl)phenol, 95% can be synthesized using a variety of methods, including the reaction of furfural with chloroacetic acid in the presence of a base. This reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction produces a mixture of 3-Chloro-5-(furan-2-yl)phenol, 95% and other by-products, which can then be purified by chromatography or other methods.
properties
IUPAC Name |
3-chloro-5-(furan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCUCZRPZSLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685816 |
Source
|
Record name | 3-Chloro-5-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(furan-2-YL)phenol | |
CAS RN |
1261979-65-0 |
Source
|
Record name | 3-Chloro-5-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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